3,3'-Dichloro-2,2'-bipyridine

Coordination Chemistry Asymmetric Catalysis Steric Effects

3,3'-Dichloro-2,2'-bipyridine (CAS: 109324-78-9) is a symmetrical, di-halogenated bipyridine derivative. As a member of the 2,2'-bipyridine family, it functions primarily as a bidentate ligand for transition metals in coordination chemistry and catalysis.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
Cat. No. B12821224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dichloro-2,2'-bipyridine
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=C(C=CC=N2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H
InChIKeyOVLLDIFWPZHRRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dichloro-2,2'-bipyridine: A Procurement-Focused Overview of a Sterically Hindered, Chiral Bipyridine Scaffold


3,3'-Dichloro-2,2'-bipyridine (CAS: 109324-78-9) is a symmetrical, di-halogenated bipyridine derivative [1]. As a member of the 2,2'-bipyridine family, it functions primarily as a bidentate ligand for transition metals in coordination chemistry and catalysis . Its fundamental molecular properties include a molecular weight of 225.07 g/mol and a calculated LogP of 3.45, which are common to all dichloro isomers [1]. However, the unique substitution at the 3,3'-positions creates a steric profile that is the primary source of its distinct chemical behavior, differentiating it from its more planar 4,4'- and 5,5'-dichloro analogs [2].

Why Isomeric Substitution of 3,3'-Dichloro-2,2'-bipyridine with 4,4'- or 5,5'-Dichloro Analogs is Not Equivalent


The procurement of a generic 'dichloro-2,2'-bipyridine' without specifying the 3,3'-isomer carries a high risk of performance failure in applications where the ligand's steric and topological influence is critical. The position of the chlorine substituents on the bipyridine core fundamentally alters the molecule's three-dimensional shape and electronic properties . Isomers such as 4,4'- and 5,5'-dichloro-2,2'-bipyridine are largely planar and are used to modulate electronic effects at the metal center via the conjugated π-system. In contrast, the 3,3'-dichloro substitution pattern introduces significant steric hindrance that forces the two pyridine rings into a non-coplanar, twisted conformation, giving rise to axial chirality (atropisomerism) [1]. This steric profile can drastically change coordination geometry, complex stability, and catalytic selectivity, making the 3,3'-isomer a non-interchangeable, application-specific tool.

Quantitative Evidence for Differentiating 3,3'-Dichloro-2,2'-bipyridine from its Analogs


Steric Hindrance and Axial Chirality: Structural Comparison with 4,4'- and 5,5'-Dichloro Analogs

The 3,3'-dichloro substitution pattern forces the bipyridine rings out of coplanarity, in stark contrast to the largely planar 4,4'- and 5,5'-dichloro isomers . X-ray crystallographic analysis of related 3,3'-disubstituted platinum(II) complexes confirms that the pyridine rings 'cannot attain the coplanar state owing to the steric bulkiness of the substituents in the 3,3′-positions' [1]. This steric clash introduces axial chirality (atropisomerism), a feature absent in the more symmetric 4,4'- and 5,5'-dichloro isomers, which can rotate freely around the central C-C bond.

Coordination Chemistry Asymmetric Catalysis Steric Effects

Comparative Physicochemical Properties: LogP and PSA

While isomeric, the position of the chlorine substituents influences the overall polarity and lipophilicity of the molecule. 3,3'-Dichloro-2,2'-bipyridine exhibits a calculated LogP of 3.45 and a Polar Surface Area (PSA) of 25.78 Ų [1]. The 5,5'-dichloro isomer has a reported calculated LogP of approximately 2.71 and a PSA of 25.78 Ų . The difference in LogP suggests that the 3,3'-isomer is more lipophilic, a property that can influence solubility, membrane permeability, and complex stability in non-polar environments.

Medicinal Chemistry Ligand Design Physicochemical Properties

Utility as a Scaffold for C2-Symmetric Chiral Ligands

The inherent C2-symmetry and axial chirality of the 3,3'-dichloro-2,2'-bipyridine core make it a validated scaffold for constructing chiral ligands used in asymmetric catalysis [1]. While direct, head-to-head catalytic data for the parent 3,3'-dichloro compound is limited in the open literature, its 3,3'-disubstituted analogs have been explicitly designed and synthesized to create novel chiral ligands . This establishes a clear class-level precedent that the 3,3'-disubstituted scaffold, including the dichloro variant, is a privileged structure for developing enantioselective catalysts.

Asymmetric Synthesis Ligand Design Organocatalysis

Defined Application Scenarios for 3,3'-Dichloro-2,2'-bipyridine Driven by its Specific Evidence Profile


Synthesis of Sterically Encumbered and Chiral Metal Complexes

The non-planar, C2-symmetric structure of 3,3'-dichloro-2,2'-bipyridine, as evidenced by the non-coplanarity of analogous 3,3'-disubstituted complexes [1], makes it the preferred ligand over planar 4,4'- or 5,5'-dichloro isomers for preparing metal complexes with defined chiral environments. This is crucial for investigating stereoselective reactions or for creating metal-organic frameworks (MOFs) with helical channels [2].

Precursor for Developing Atropisomeric Catalysts in Enantioselective Synthesis

The compound's utility as a scaffold for C2-symmetric chiral ligands is a key differentiator [3]. The chlorine atoms serve as reactive handles for further functionalization via cross-coupling reactions, allowing the introduction of diverse steric and electronic groups to tune a catalyst's enantioselectivity in reactions like asymmetric aldol additions .

Investigating Solvolytic Ligand Release in Coordination Chemistry

Research on structurally related 3,3'-disubstituted bipyridine platinum(II) complexes has demonstrated unusual solvolytic behavior, leading to the complete release of the free amine ligand in DMSO [1]. The 3,3'-dichloro compound could be employed to systematically probe the steric and electronic factors governing ligand lability in coordination complexes, a phenomenon with implications for catalyst deactivation and drug delivery [1].

Building Blocks for Functional Materials with Controlled Lipophilicity

The specific lipophilicity of 3,3'-dichloro-2,2'-bipyridine (LogP ≈ 3.45) [4], which is higher than that of its 5,5'-isomer (LogP ≈ 2.71) , provides a quantifiable reason for its selection in the design of materials or probes intended for non-polar or membrane-like environments.

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